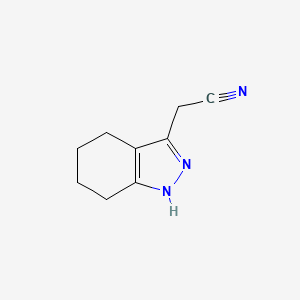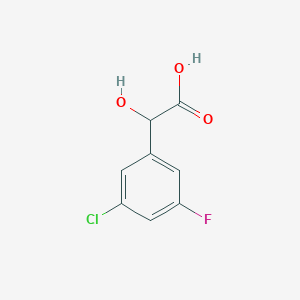
2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid: is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: 3-Chloro-5-fluorobenzaldehyde
Step 1: The aldehyde group is first converted to a carboxylic acid group through oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide.
Step 2: The resulting 3-Chloro-5-fluorobenzoic acid is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide intermediate.
Step 3: The intermediate is then treated with glyoxylic acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
化学反応の分析
Types of Reactions
2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Chloro-5-fluorophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(3-Chloro-5-fluorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is investigated for its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the cyclooxygenase pathway, which is involved in the production of inflammatory mediators.
類似化合物との比較
2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid can be compared with other similar compounds, such as:
2-(3-Chlorophenyl)-2-hydroxyacetic acid: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.
2-(3-Fluorophenyl)-2-hydroxyacetic acid: Lacks the chloro substituent, which may influence its properties.
2-(3-Chloro-5-fluorophenyl)acetic acid: Lacks the hydroxy group, which may alter its chemical behavior and applications.
The presence of both chloro and fluoro substituents in this compound makes it unique and may contribute to its distinct chemical and biological properties.
特性
分子式 |
C8H6ClFO3 |
|---|---|
分子量 |
204.58 g/mol |
IUPAC名 |
2-(3-chloro-5-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6ClFO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChIキー |
XJAXETYMPYWFLF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)Cl)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


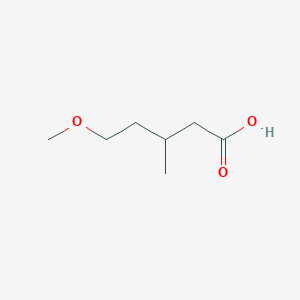
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)

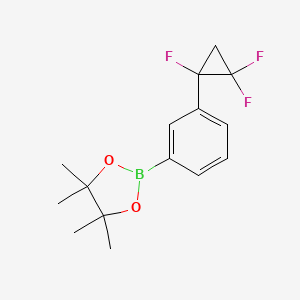
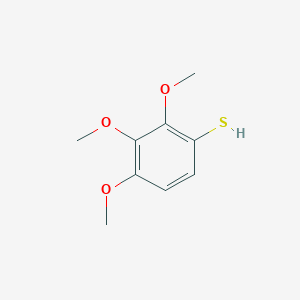
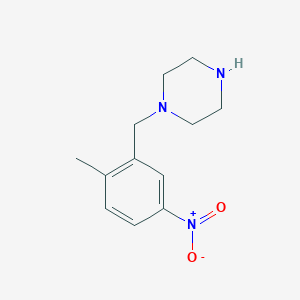
![6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13528856.png)

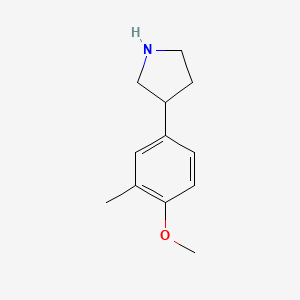

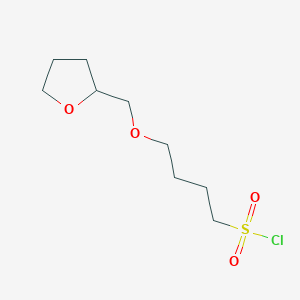
![3-[2-(2,1,3-Benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoicacid](/img/structure/B13528895.png)
